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molecular formula C10H11Cl2NO B8725831 3-(3,4-dichlorophenyl)-3-Pyrrolidinol

3-(3,4-dichlorophenyl)-3-Pyrrolidinol

Cat. No. B8725831
M. Wt: 232.10 g/mol
InChI Key: VTDDGZREKRAICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188301B2

Procedure details

Preparation according to Preparation 2: tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidin-1-carboxylate (1.0 g, 3.0 mmol), dichloromethane (2 mL) and trifluoroacetic acid (1 mL). Stirred for 12 h. Yield: 0.34 g. MS m/z (rel. intensity, 70 eV) 233 (M+, 66), 231 (M+, bp), 173 (59), 145 (47), 75 (40).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 59 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 47 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 40 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:21])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].FC(F)(F)C(O)=O>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:21])[CH2:13][CH2:12][NH:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(CN(CC1)C(=O)OC(C)(C)C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
( 59 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 47 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 40 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to Preparation 2

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1(CNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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